4-Fluoro-2,6-diiodobenzoic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H3FI2O2 |
|---|---|
Molecular Weight |
391.90 g/mol |
IUPAC Name |
4-fluoro-2,6-diiodobenzoic acid |
InChI |
InChI=1S/C7H3FI2O2/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H,(H,11,12) |
InChI Key |
FSKNMKMFAGISIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1I)C(=O)O)I)F |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Fluoro 2,6 Diiodobenzoic Acid
Direct C-H Iodination Strategies
Direct C-H iodination offers an atom-economical approach to the synthesis of 4-fluoro-2,6-diiodobenzoic acid by avoiding the pre-functionalization of starting materials. The carboxylic acid group can act as a directing group, facilitating iodination at the ortho positions. However, achieving high regioselectivity for di-iodination in the presence of a para-fluoro substituent is a significant hurdle.
Palladium-Catalyzed Ortho-Iodination Protocols
Palladium catalysis has been explored for the ortho-halogenation of benzoic acids. While specific examples detailing the di-iodination of 4-fluorobenzoic acid are not prevalent in the literature, the general principles of palladium-catalyzed C-H activation can be applied. These reactions typically involve a Pd(II) catalyst and an oxidant. The carboxylic acid group coordinates to the palladium center, directing the C-H activation to the ortho positions. Subsequent iodination furnishes the iodinated product. A challenge in this approach is the potential for catalyst deactivation and the control of mono- versus di-iodination.
A decarbonylative iodination of aryl carboxylic acids catalyzed by palladium has also been reported. This method, however, leads to the replacement of the carboxylic acid group with an iodine atom and is therefore not a direct route to the target molecule. wikipedia.org
Iridium-Catalyzed Ortho-Iodination Protocols
Iridium-catalyzed C-H activation has emerged as a powerful tool for the ortho-iodination of benzoic acids. acs.orgd-nb.inforesearchgate.netdiva-portal.orgnih.gov These methods often utilize a simple iridium(III) complex and an iodine source, such as N-iodosuccinimide (NIS). The reactions can proceed under mild conditions and, in some cases, without the need for additional bases or additives. acs.orgresearchgate.netdiva-portal.orgnih.gov
Studies on the iridium-catalyzed iodination of benzoic acid itself have shown that a mixture of mono- and di-iodinated products can be formed. acs.org By increasing the catalyst loading and the equivalents of the iodinating agent, the formation of the di-iodinated product can be favored. acs.org This suggests that a similar strategy could be employed for the synthesis of this compound from 4-fluorobenzoic acid. The use of highly coordinating solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has been shown to be beneficial for these transformations. acs.orgresearchgate.netdiva-portal.org
Investigation of Reagent Systems and Catalytic Approaches for Regioselectivity
The key to successfully synthesizing this compound via direct C-H iodination lies in controlling the regioselectivity. The fluorine atom at the para position is an ortho-, para-director, which reinforces the ortho-directing effect of the carboxylic acid group. This alignment of directing effects should favor iodination at the 2- and 6-positions.
Various iodinating agents can be employed, including molecular iodine (I₂), N-iodosuccinimide (NIS), and iodine monochloride (ICl). The choice of the iodinating agent, catalyst system (if any), and reaction conditions can significantly influence the outcome of the reaction. For instance, the combination of iodine and a strong oxidizing agent like periodic acid (HIO₄) or iodic acid (HIO₃) can generate a highly electrophilic iodine species capable of iodinating deactivated aromatic rings.
Control over the stoichiometry of the iodinating agent is crucial. The use of at least two equivalents of the iodinating agent is necessary to achieve di-iodination. Careful optimization of reaction parameters such as temperature, reaction time, and solvent is required to maximize the yield of the desired 2,6-diiodo product while minimizing the formation of mono-iodinated and other side products.
Multi-Step Synthesis Approaches
Multi-step synthesis provides an alternative and often more controlled route to this compound, allowing for the introduction of the iodine atoms and the fluorine atom in a stepwise manner.
Synthetic Routes from Fluorinated Benzoic Acid Precursors
One plausible multi-step approach starts with a readily available fluorinated benzoic acid derivative. For example, a synthetic pathway could be envisioned starting from 4-aminobenzoic acid.
A potential synthetic sequence is as follows:
Iodination of 4-aminobenzoic acid: The amino group is a strong activating group and directs electrophilic substitution to the ortho and para positions. As the para position is already occupied by the carboxylic acid group, iodination would be expected to occur at the positions ortho to the amino group, i.e., the 3- and 5-positions. However, to achieve the desired 2,6-diiodo substitution pattern relative to the final fluoro group, a different starting material or a rearrangement would be necessary.
A more direct route could involve the synthesis of 2-amino-4-fluorobenzoic acid. A method for preparing this compound from a 4-fluorohalogenobenzoic acid via nitration to introduce a nitro group at the 2-position, followed by catalytic reduction of the nitro group to an amino group, has been reported. google.com This 2-amino-4-fluorobenzoic acid could then potentially undergo di-iodination at the positions ortho to the amino group (positions 3 and 5), followed by removal of the amino group. However, this would not yield the desired 2,6-diiodo isomer.
Sequential Halogenation and Functional Group Interconversion Pathways
A more strategically sound multi-step synthesis would involve the construction of the di-iodo framework first, followed by the introduction of the fluorine atom. A key intermediate in such a pathway could be 4-amino-2,6-diiodobenzoic acid. Although a specific synthesis for this precursor is not readily found, methods for the di-iodination of similar aminobenzoic acids have been documented. For instance, 2-amino-3,5-diiodobenzoic acid has been synthesized by treating 2-aminobenzoic acid with iodine chloride. prepchem.comnih.gov A similar approach could potentially be adapted for the synthesis of 4-amino-2,6-diiodobenzoic acid from 4-aminobenzoic acid.
Once 4-amino-2,6-diiodobenzoic acid is obtained, the amino group can be converted to a fluoro group via the Sandmeyer reaction . organic-chemistry.orgnih.govmasterorganicchemistry.com This well-established transformation involves the diazotization of the aromatic amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. Subsequent treatment of the diazonium salt with a fluoride (B91410) source, such as fluoroboric acid (HBF₄) in the Balz-Schiemann variation of the Sandmeyer reaction, would yield the desired this compound. masterorganicchemistry.com
The feasibility of using the Sandmeyer reaction on aminobenzoic acids has been demonstrated, although challenges such as competing hydroxylation reactions can occur. acs.orgresearchgate.netscirp.org Careful control of the reaction conditions is therefore essential for a successful transformation.
Optimization of Reaction Conditions for Synthetic Efficiency and Purity
The successful synthesis of this compound hinges on the careful optimization of reaction conditions to maximize yield and ensure high purity. Two primary synthetic strategies are considered: the direct di-iodination of 4-fluorobenzoic acid and a multi-step approach commencing with the di-iodination of 4-fluoroaniline (B128567) followed by a Sandmeyer reaction.
Direct Di-iodination of 4-Fluorobenzoic Acid:
The direct introduction of two iodine atoms onto the 4-fluorobenzoic acid backbone presents a direct, atom-economical approach. However, the deactivating nature of the carboxylic acid group and the directing effects of both the fluoro and carboxyl substituents necessitate a fine-tuning of the reaction parameters. The fluorine atom directs electrophilic substitution to the ortho and para positions (relative to itself), while the carboxylic acid directs to the meta positions. This confluence of directing effects favors iodination at the 2 and 6 positions.
Key parameters for optimization include the choice of iodinating agent, the presence and nature of an oxidizing agent, solvent, temperature, and reaction time. Iodine itself is a relatively weak electrophile, thus requiring an activating agent, typically an oxidant, to generate a more potent iodinating species (e.g., I+). researchgate.net
Table 1: Hypothetical Optimization of Direct Di-iodination of 4-Fluorobenzoic Acid
| Entry | Iodinating System (Molar Equivalents) | Solvent | Temperature (°C) | Time (h) | Hypothetical Yield (%) | Hypothetical Purity (%) |
|---|---|---|---|---|---|---|
| 1 | I₂ (2.2) / HIO₃ (0.8) | Acetic Acid | 80 | 12 | 45 | 80 |
| 2 | I₂ (2.2) / HIO₃ (0.8) | Acetic Acid / H₂SO₄ (cat.) | 80 | 8 | 65 | 85 |
| 3 | I₂ (2.2) / HIO₃ (0.8) | Acetic Acid / H₂SO₄ (cat.) | 100 | 8 | 70 | 82 (minor over-iodination) |
| 4 | NIS (2.5) | Acetonitrile (B52724) | 60 | 24 | 55 | 90 |
| 5 | NIS (2.5) / TfOH (cat.) | Acetonitrile | 60 | 12 | 75 | 92 |
This table presents hypothetical data for illustrative purposes.
From the hypothetical data, the use of a strong acid catalyst like sulfuric acid can significantly improve the reaction rate and yield by activating the iodinating agent. lscollege.ac.in N-Iodosuccinimide (NIS) offers a milder alternative, potentially leading to higher purity by minimizing side reactions. commonorganicchemistry.com The optimization process would involve a systematic variation of these parameters to find the ideal balance between reaction efficiency and product purity.
Multi-step Synthesis via 4-Fluoroaniline:
This approach leverages the strong activating and ortho, para-directing effect of the amino group in 4-fluoroaniline to facilitate di-iodination. The subsequent conversion of the amino group to a carboxylic acid via a Sandmeyer reaction is a well-established transformation. byjus.comwikipedia.org
Step 1: Di-iodination of 4-fluoroaniline
The di-iodination of anilines can be achieved using various iodinating agents. The high reactivity of the aniline (B41778) ring means that milder conditions can often be employed compared to the direct iodination of benzoic acids. manac-inc.co.jp
Table 2: Hypothetical Optimization of the Di-iodination of 4-Fluoroaniline
| Entry | Iodinating Agent (Molar Equivalents) | Base | Solvent | Temperature (°C) | Time (h) | Hypothetical Yield of 4-Fluoro-2,6-diiodoaniline (%) |
|---|---|---|---|---|---|---|
| 1 | I₂ (2.2) | NaHCO₃ | Methanol/Water | 25 | 6 | 85 |
| 2 | ICl (2.2) | Pyridine | Dichloromethane (B109758) | 0 to 25 | 4 | 90 |
| 3 | NIS (2.2) | - | Acetonitrile | 25 | 8 | 95 |
This table presents hypothetical data for illustrative purposes.
Step 2: Sandmeyer Reaction of 4-Fluoro-2,6-diiodoaniline
The conversion of the amino group to a carboxylic acid typically involves diazotization followed by reaction with a cyanide source (e.g., CuCN) and subsequent hydrolysis. byjus.comwikipedia.org Optimization of this sequence is critical to avoid side reactions, such as the formation of phenols or azo compounds.
Table 3: Hypothetical Optimization of the Sandmeyer Reaction
| Entry | Diazotization Conditions | Cyanation Reagent | Hydrolysis Conditions | Hypothetical Overall Yield from Amine (%) |
|---|---|---|---|---|
| 1 | NaNO₂, HCl, 0-5°C | CuCN, 60°C | H₂SO₄ (aq), reflux | 60 |
| 2 | t-BuONO, MeCN, 0°C | KCN, CuI (cat.), 80°C | NaOH (aq), then H⁺ | 70 |
| 3 | NaNO₂, H₂SO₄, 0-5°C | CuCN, NaCN, 70°C | HCl (aq), reflux | 65 |
This table presents hypothetical data for illustrative purposes.
Scalability and Process Chemistry Considerations in Research Synthesis
Scaling up the synthesis of this compound from the laboratory bench to larger research quantities (e.g., multi-gram to kilogram scale) introduces a new set of challenges that fall under the umbrella of process chemistry.
For the Direct Iodination Route:
Exothermicity: The reaction of iodine with strong oxidizing agents and the subsequent aromatic substitution can be exothermic. On a larger scale, efficient heat dissipation is crucial to prevent runaway reactions and the formation of byproducts. The use of jacketed reactors with precise temperature control is essential.
Reagent Handling: Handling large quantities of corrosive and oxidizing agents like concentrated sulfuric acid and iodic acid requires specialized equipment and safety protocols.
Work-up and Purification: The isolation of the product from the reaction mixture can be challenging on a larger scale. Precipitation and filtration need to be optimized to ensure efficient recovery. Crystallization is often the preferred method for purification at scale, and solvent selection is critical for achieving high purity and good recovery.
For the Multi-step Synthesis Route:
Diazonium Salt Stability: Aryl diazonium salts are notoriously unstable and can be explosive when isolated in a dry state. lscollege.ac.ingeeksforgeeks.org In a scaled-up process, it is imperative to use the diazonium salt solution immediately in the subsequent step without isolation. Maintaining a low temperature (typically 0-5 °C) during diazotization is critical for safety and to minimize decomposition, which can be challenging in large reactors.
Handling of Cyanides: The use of copper(I) cyanide or potassium cyanide in the Sandmeyer reaction poses significant toxicity risks. Strict safety protocols, including dedicated handling areas and waste disposal procedures, are mandatory.
Impurity Profile: The impurity profile can become more complex on a larger scale. Byproducts from incomplete reactions or side reactions can accumulate and complicate the purification of the final product. Robust analytical methods are needed to monitor reaction progress and product purity throughout the synthesis.
Chemical Reactivity and Transformational Pathways of 4 Fluoro 2,6 Diiodobenzoic Acid
Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring
The aromatic ring of 4-fluoro-2,6-diiodobenzoic acid is influenced by the electronic effects of its substituents. The fluorine atom and the iodine atoms are electron-withdrawing groups, which deactivates the ring towards electrophilic substitution. Conversely, these electron-withdrawing groups make the ring more susceptible to nucleophilic aromatic substitution, although such reactions are less common for this specific compound.
The carboxylic acid group is a meta-directing deactivator for electrophilic aromatic substitution. However, the positions ortho and para to the fluorine atom are activated towards nucleophilic attack. The presence of the bulky iodine atoms at the 2 and 6 positions sterically hinders direct substitution on the ring.
Cross-Coupling Reactions at Iodinated Positions
The carbon-iodine bonds in this compound are the most reactive sites for cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. nih.gov Palladium-catalyzed reactions are particularly prominent in this context. sigmaaldrich.com
The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne, catalyzed by palladium and copper co-catalysts. researchgate.net This reaction is highly effective for the alkynyl derivatization of iodo-substituted aromatic compounds. In the context of related fluoro-iodinated aromatic compounds, Sonogashira coupling has been successfully employed to introduce alkyne functionalities. For instance, 4-fluoro-2-iodobenzoic acid can be used to synthesize bioactive bicyclic heterocycles like phthalides and isocoumarins through Sonogashira-type reactions. ossila.com The reaction of 4-[¹⁸F]fluoroiodobenzene with terminal alkynes has also been demonstrated, highlighting the utility of this reaction for introducing fluorine-18 (B77423) radiolabels into peptides and other biomolecules. rsc.orgresearchgate.net
A typical Sonogashira coupling reaction involves a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, a copper(I) co-catalyst like CuI, a base (commonly an amine like triethylamine), and a suitable solvent. researchgate.netrsc.org
Table 1: Examples of Sonogashira Coupling Reactions with Related Fluoro-Iodo-Aryl Compounds
| Aryl Halide | Alkyne | Catalyst System | Product | Application | Reference |
| 4-Fluoro-2-iodobenzoic acid | Terminal Alkyne | Pd/Cu | Phthalide/Isocoumarin | Synthesis of Bioactive Heterocycles | ossila.com |
| 4-[¹⁸F]Fluoroiodobenzene | Ethynylcyclopentyl carbinol | Pd(PPh₃)₄ / CuI | 4-[¹⁸F]Fluorophenylethynyl-substituted compound | ¹⁸F-Radiolabeling | researchgate.net |
| 4-[¹⁸F]Fluoroiodobenzene | Peptide-alkyne conjugate | Pd(OAc)₂ / tppts / CuI | ¹⁸F-Labeled Peptide | Peptide Labeling | rsc.org |
This table is illustrative and based on reactions with structurally similar compounds due to the limited direct data on this compound.
Besides the Sonogashira coupling, other palladium-catalyzed cross-coupling reactions can be utilized to functionalize the iodinated positions of this compound. These include:
Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound (boronic acid or ester) with an organohalide. nih.gov It is a versatile method for forming carbon-carbon bonds and has been used to generate diverse 2-pyrones through site-selective couplings. researchgate.net
Heck Coupling: This reaction forms a carbon-carbon bond between an unsaturated halide and an alkene. sigmaaldrich.com
Negishi Coupling: This involves the reaction of an organohalide with an organozinc compound. nih.govsigmaaldrich.com
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. sigmaaldrich.commit.edu
The choice of the specific cross-coupling reaction depends on the desired functional group to be introduced. The presence of two iodine atoms allows for sequential or double cross-coupling reactions, enabling the synthesis of complex, symmetrically or asymmetrically substituted aromatic compounds.
The general mechanism for palladium-catalyzed cross-coupling reactions involves a catalytic cycle consisting of three main steps: oxidative addition, transmetalation, and reductive elimination. nih.govyoutube.com
Oxidative Addition: The palladium(0) catalyst reacts with the aryl iodide to form a palladium(II) intermediate. With diiodo substrates, this can occur at one or both iodine positions.
Transmetalation: The organometallic coupling partner (e.g., organoboron in Suzuki coupling, organocopper in Sonogashira coupling) transfers its organic group to the palladium(II) complex, displacing the halide.
Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst.
Mechanistic studies on related systems, such as the palladium-catalyzed cross-coupling of perfluoroarenes, have provided insights into the role of additives and the nature of the active catalytic species. nih.gov For instance, in some cases, a monophosphine-ligated palladium species is proposed as a key intermediate. nih.gov The solvent can also play a crucial role in the reaction outcome. rsc.org In the context of C-N cross-coupling, kinetic studies have helped to elucidate the reaction pathways and the rate-determining steps. mit.edu
Derivatization Strategies for the Carboxylic Acid Moiety
The carboxylic acid group of this compound can be readily transformed into a variety of other functional groups, further expanding its synthetic utility.
Esterification is a common transformation of carboxylic acids. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a widely used method. youtube.com For example, a related compound, 4-fluoro-3-nitrobenzoic acid, has been successfully esterified using various alcohols under microwave irradiation, which can significantly reduce reaction times. usm.my The reaction of 4-fluorobenzoic acid with an alcohol and a catalyst like p-toluenesulfonic acid has also been reported for the synthesis of ester derivatives. prepchem.com
Another approach to esterification involves the conversion of the carboxylic acid to a more reactive species, such as an acid chloride, followed by reaction with an alcohol. Alternatively, SN2 reaction of the carboxylate, formed by deprotonation of the carboxylic acid, with an alkyl halide can also yield the corresponding ester. youtube.com
Table 2: Common Esterification Methods
| Method | Reagents | Conditions | Description |
| Fischer Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Heat | Direct reaction of a carboxylic acid with an alcohol. youtube.com |
| Microwave-Assisted Esterification | Alcohol, Acid Catalyst | Microwave Irradiation | A faster alternative to conventional heating. usm.my |
| Alkylation of Carboxylate | Base (e.g., NaOH), Alkyl Halide | SN2 conditions | Two-step process involving deprotonation followed by nucleophilic substitution. youtube.com |
Amidation Reactions for Amide Bond Formation
The synthesis of amides from this compound involves the coupling of the carboxylic acid with a primary or secondary amine. Due to the significant steric hindrance imposed by the two ortho-iodine substituents, direct amidation requires activation of the carboxyl group. Standard peptide coupling reagents are employed to facilitate this transformation by converting the carboxylic acid into a more reactive intermediate in situ, which is then susceptible to nucleophilic attack by the amine.
Common coupling reagents transform the hydroxyl of the carboxylic acid into a better leaving group, thereby activating the acyl carbon for amidation. hepatochem.com The choice of coupling agent and reaction conditions is critical to overcome the steric hindrance and achieve good yields. luxembourg-bio.com Phosphonium salts (e.g., BOP, PyBOP) and aminium/uronium salts (e.g., HBTU, HATU, COMU) are classes of reagents known to be effective for coupling sterically demanding carboxylic acids. hepatochem.comorganic-chemistry.org The reaction is typically carried out in an aprotic solvent like dichloromethane (B109758) (DCM), dimethylformamide (DMF), or acetonitrile (B52724) (MeCN) in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), to neutralize the acid formed during the reaction. nih.gov
While specific studies detailing the amidation of this compound are not prevalent, the general principles for coupling sterically hindered acids are applicable. For instance, studies on the similarly hindered 2,6-dimethylbenzoic acid have shown that robust coupling agents are necessary to achieve successful amidation. luxembourg-bio.com
Table 1: Representative Conditions for Amidation of Sterically Hindered Benzoic Acids
| Coupling Reagent | Additive/Base | Solvent | Temperature | Typical Outcome | Reference(s) |
| COMU | 2,6-lutidine | Aqueous Micellar | Room Temp. | Effective for various amines. | organic-chemistry.org |
| T3P | Pyridine | Various | Room Temp. | Low epimerization for chiral substrates. | organic-chemistry.org |
| TiCl4 | Pyridine | Dichloromethane | 85 °C | Moderate to good yields for hindered substrates. | nih.gov |
| Boronic Acid Catalysts | - | Toluene | Reflux | "Green" method with high atom economy. | organic-chemistry.org |
This table presents generalized conditions for sterically hindered acids, which are expected to be analogous for this compound.
Formation of Acyl Halides and Anhydrides as Synthetic Intermediates
To enhance its reactivity for subsequent nucleophilic acyl substitution, this compound can be converted into more reactive acyl halides or anhydrides. These intermediates are not typically isolated but are generated in situ for further reactions.
Acyl Halide Formation: The most common acyl halide, 4-fluoro-2,6-diiodobenzoyl chloride, can be synthesized by treating the parent carboxylic acid with a standard chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The use of a catalytic amount of DMF can accelerate the reaction with oxalyl chloride. Given the electron-withdrawing nature of the substituents, the carboxylic acid is highly activated towards this transformation.
Anhydride (B1165640) Formation: Symmetrical anhydrides can be formed from carboxylic acids through dehydration, often facilitated by a strong dehydrating agent like trifluoroacetic anhydride (TFAA). google.com Alternatively, mixed anhydrides can be generated by reacting the carboxylic acid with an acyl chloride (e.g., pivaloyl chloride) in the presence of a base like triethylamine. These mixed anhydrides are highly reactive intermediates for the synthesis of esters and amides, particularly when mild conditions are required.
Table 2: General Methods for Acyl Halide and Anhydride Synthesis
| Transformation | Reagent(s) | Solvent | General Conditions | Product | Reference(s) |
| Acyl Chloride | Thionyl Chloride (SOCl₂) | Toluene or neat | Reflux | 4-Fluoro-2,6-diiodobenzoyl chloride | google.com |
| Acyl Chloride | Oxalyl Chloride, cat. DMF | Dichloromethane | Room Temp. | 4-Fluoro-2,6-diiodobenzoyl chloride | google.com |
| Symmetrical Anhydride | Acetic Anhydride | Heat | Dehydration | Bis(4-fluoro-2,6-diiodobenzoyl) anhydride | google.com |
| Mixed Anhydride | Pivaloyl Chloride, Triethylamine | Tetrahydrofuran | 0 °C to Room Temp. | Mixed pivalic-benzoic anhydride | organic-chemistry.org |
Transformations Involving the Fluorine Atom and its Influence on Reactivity
The fluorine atom on the aromatic ring of this compound is subject to nucleophilic aromatic substitution (SNAr). The feasibility of this reaction is governed by the electronic nature of the aromatic ring. For an SNAr reaction to proceed, the ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group (in this case, fluoride). libretexts.orgmasterorganicchemistry.com
In this compound, the two iodine atoms and the carboxylic acid group are all electron-withdrawing. The carboxylic acid is meta to the fluorine, while the two iodine atoms are ortho. These groups collectively reduce the electron density of the aromatic ring, making it susceptible to attack by strong nucleophiles.
The mechanism involves a two-step addition-elimination process. libretexts.org A nucleophile attacks the carbon atom bearing the fluorine, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. libretexts.orgmasterorganicchemistry.com The negative charge in this intermediate is delocalized, with stabilization provided by the electron-withdrawing substituents. In the second step, the fluoride (B91410) ion is eliminated, restoring the aromaticity of the ring.
Interestingly, in nucleophilic aromatic substitution, fluoride is often a better leaving group than other halogens like chloride or bromide. youtube.comyoutube.com This is because the rate-determining step is the initial nucleophilic attack. Fluorine's high electronegativity strongly polarizes the C-F bond, making the attached carbon more electrophilic and thus more susceptible to attack. masterorganicchemistry.comyoutube.comstackexchange.com
Common nucleophiles used in SNAr reactions include alkoxides, phenoxides, thiolates, and amines. The reaction is typically performed in polar aprotic solvents like DMSO or DMF at elevated temperatures. nih.gov
Reactions Proceeding via Hypervalent Iodine Intermediates Derived from the Compound
A significant aspect of the chemistry of aryl iodides is their ability to be oxidized to form hypervalent iodine compounds (iodanes), where the iodine atom exists in a higher oxidation state, typically +3 (λ³-iodane) or +5 (λ⁵-iodane). nih.govingentaconnect.com These reagents are prized in organic synthesis for their utility as mild and selective oxidizing agents. organic-chemistry.orgscripps.edu
This compound, possessing two iodine atoms, is a precursor for such species. The iodine atom at the 2-position, being ortho to the carboxylic acid, can participate in the formation of cyclic hypervalent iodine structures. Oxidation of 2-iodobenzoic acids with reagents like potassium bromate, Oxone®, or peracids yields cyclic λ⁵-iodanes such as 2-iodyxybenzoic acid (IBX) or λ³-iodanes like 1-hydroxy-1,2-benziodoxol-3(1H)-one (a cyclic tautomer of 2-iodosobenzoic acid, IBA). nih.gov
These cyclic structures offer enhanced stability compared to their acyclic analogues. ingentaconnect.com For example, 4-fluoro-2-iodobenzoic acid can be used to prepare pseudocyclic benziodoxole tosylates via a ligand transfer reaction with Koser's reagent (PhI(OH)OTs). umn.eduossila.com These resulting compounds are effective and recyclable hypervalent iodine reagents. umn.edu The general procedure for forming such hypervalent iodine species involves the oxidation of the iodoarene in the presence of an acid or using an oxidant like m-chloroperoxybenzoic acid (m-CPBA) or Oxone®. nih.govorganic-chemistry.org The presence of a second iodine atom at the 6-position could potentially lead to the formation of di-hypervalent iodine species or influence the reactivity of the primary hypervalent center.
Table 3: General Methods for the Synthesis of Hypervalent Iodine(III/V) Reagents from 2-Iodoaromatic Acids
| Precursor | Oxidizing Agent / Conditions | Intermediate/Product Type | Example Product from 2-Iodobenzoic Acid | Reference(s) |
| 2-Iodobenzoic Acid | Oxone®, H₂O | 2-Iodosobenzoic Acid (IBA) | 1-Hydroxy-1,2-benziodoxol-3(1H)-one | researchgate.net |
| 2-Iodobenzoic Acid | KBrO₃, H₂SO₄ | 2-Iodoxybenzoic Acid (IBX) | 2-Iodoxybenzoic acid | |
| 2-Iodobenzoic Acid | PhI(OH)OTs (Koser's Reagent) | Benziodoxole Tosylate | Pseudocyclic benziodoxole tosylate | umn.eduossila.com |
| 2-Iodobenzoic Acid | m-CPBA, then Acetic Anhydride | Dess-Martin Periodinane (DMP) precursor | 1,1,1-Triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one | ingentaconnect.com |
Spectroscopic Characterization Techniques for Structural Elucidation and Mechanistic Insight
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 4-Fluoro-2,6-diiodobenzoic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy offers a comprehensive analysis.
¹H NMR spectroscopy provides information on the number, type, and connectivity of protons in a molecule. In the case of this compound, the aromatic region of the spectrum is of primary interest. The benzene (B151609) ring contains two protons. Due to the substitution pattern, these protons are chemically equivalent and would be expected to appear as a singlet in the ¹H NMR spectrum. The significant deshielding effect of the two iodine atoms and the fluorine atom would shift this signal downfield. For comparison, in 2,4-dichlorobenzoic acid, the proton signals appear at chemical shifts of approximately 7.99 ppm, 7.53 ppm, and 7.35 ppm. rsc.org Similarly, the protons of 4-fluorobenzoic acid appear as multiplets between δ 7.22 and 8.03 ppm. rsc.org The acidic proton of the carboxylic acid group would be observed as a broad singlet at a significantly downfield chemical shift, typically above 10 ppm, and its exact position can be influenced by the solvent and concentration.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic H | Downfield (approx. 7.5-8.5) | Singlet |
| Carboxylic Acid H | >10 | Broad Singlet |
Note: Predicted values are based on the analysis of structurally similar compounds.
¹³C NMR spectroscopy is instrumental in defining the carbon framework of a molecule. For this compound, six distinct carbon signals are expected in the ¹³C NMR spectrum: one for the carboxylic acid carbon and five for the aromatic carbons. The carbon atom of the carboxylic acid group typically appears in the range of 165-185 ppm. The aromatic carbons will exhibit a range of chemical shifts influenced by the attached substituents. The carbons bearing the iodine atoms (C2 and C6) are expected to be significantly shielded and appear at a lower chemical shift, while the carbon attached to the fluorine atom (C4) will show a characteristic large one-bond carbon-fluorine coupling constant (¹JCF). The remaining aromatic carbons will have chemical shifts determined by the combined electronic effects of the substituents. For instance, the ¹³C NMR spectrum of 4-fluorobenzoic acid shows signals at approximately 166.85, 164.14, 132.61, 127.84, and 116.18 ppm in DMSO-d6. chemicalbook.com
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) | Key Features |
|---|---|---|
| C=O (Carboxylic Acid) | 165-175 | |
| C-COOH | 125-135 | |
| C-I | 90-100 | Shielded by iodine |
| C-H | 130-140 | |
| C-F | 160-170 | Large ¹JCF coupling |
Note: Predicted values are based on the analysis of structurally similar compounds like 4-iodobenzoic acid and 2,6-difluorobenzoic acid. nih.govspectrabase.com
¹⁹F NMR spectroscopy is a highly sensitive technique that provides specific information about the chemical environment of fluorine atoms. For this compound, a single signal is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal will be characteristic of a fluorine atom attached to an aromatic ring. The presence of the two bulky iodine atoms in the ortho positions may cause some steric hindrance, potentially influencing the electronic environment and thus the chemical shift. For comparison, the ¹⁹F NMR signal for 4-fluorobenzoic acid appears at approximately -107.96 ppm in Acetone. rsc.org The precise chemical shift for the title compound would provide a unique fingerprint for its identification.
Vibrational Spectroscopy for Functional Group Identification and Molecular Dynamics
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and their vibrational modes.
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The FT-IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. A broad absorption band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the carboxylic acid dimer. The C=O stretching vibration of the carboxylic acid would appear as a strong, sharp peak around 1700 cm⁻¹. The C-F stretching vibration typically gives rise to a strong absorption in the 1250-1000 cm⁻¹ region. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aromatic C=C stretching vibrations will appear in the 1600-1450 cm⁻¹ region. The C-I stretching vibrations occur at lower frequencies, typically below 600 cm⁻¹. For comparison, the IR spectrum of 4-fluorobenzoic acid shows characteristic peaks for the carboxylic acid and the C-F bond. chemicalbook.com
Table 3: Predicted FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| Carboxylic Acid | O-H stretch (dimer) | 2500-3300 (broad) |
| Carboxylic Acid | C=O stretch | ~1700 (strong) |
| Aromatic Ring | C-H stretch | >3000 |
| Aromatic Ring | C=C stretch | 1600-1450 |
| C-F | Stretch | 1250-1000 (strong) |
| C-I | Stretch | <600 |
Note: Predicted values are based on characteristic infrared absorption frequencies.
Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is particularly sensitive to polar functional groups, Raman spectroscopy is often more sensitive to non-polar bonds and symmetric vibrations. In the Raman spectrum of this compound, the aromatic C=C stretching vibrations would be expected to produce strong signals. The symmetric stretching of the C-I bonds may also be Raman active. The C=O stretching vibration of the carboxylic acid is also typically observed in the Raman spectrum. The Raman spectrum of 4-fluorobenzoic acid, for example, has been documented and provides a reference for the expected vibrational modes. nih.gov
Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is an indispensable analytical technique for determining the molecular weight of a compound and deducing its structure through the analysis of its fragmentation patterns. For this compound, both low-resolution techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) and high-resolution methods (HRMS) are employed to gain a comprehensive understanding of the molecule.
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar molecules such as carboxylic acids. In a typical ESI-MS experiment in negative ion mode, this compound would be expected to deprotonate, forming the carboxylate anion [M-H]⁻. The resulting mass-to-charge ratio (m/z) would correspond to the molecular weight of the acid minus the mass of a proton.
The fragmentation of the parent ion can provide valuable structural information. Common fragmentation pathways for benzoic acid derivatives in ESI-MS/MS include the loss of carbon dioxide (CO₂) from the carboxylate group. For this compound, key fragmentation events would also involve the cleavage of the carbon-iodine bonds, which are weaker than the carbon-fluorine and carbon-carbon bonds of the aromatic ring. The presence of two iodine atoms would also produce a characteristic isotopic pattern for fragments containing them.
High-Resolution Mass Spectrometry (HRMS) provides the exact mass of a molecule with a high degree of accuracy, typically to four or five decimal places. This precision allows for the unambiguous determination of the elemental formula of a compound, distinguishing it from other molecules with the same nominal mass.
For this compound (C₇H₃F I₂O₂), the theoretical exact mass can be calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, ¹⁹F, ¹²⁷I, ¹⁶O). Published research has reported the synthesis of this compound and confirmed its identity using spectroscopic methods, including mass spectrometry. publish.csiro.au In one such report, the characterization of a related compound, 3-Acetoxy-2,6-diiodobenzoic acid, yielded a calculated exact mass of 430.8278, with an experimentally found value of 430.8287, demonstrating the precision of HRMS. wiley-vch.de For this compound, similar accuracy in HRMS data is expected and essential for its definitive identification.
| Property | Value |
| Molecular Formula | C₇H₃FI₂O₂ |
| Monoisotopic Mass | 391.8156 g/mol |
| This table displays the fundamental mass properties of this compound. |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. The absorption of UV light by aromatic compounds like this compound is due to π → π* transitions of the electrons in the benzene ring.
Computational and Theoretical Investigations of 4 Fluoro 2,6 Diiodobenzoic Acid
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Approaches)
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used tool in computational chemistry and physics for predicting molecular properties. For a molecule like 4-Fluoro-2,6-diiodobenzoic acid, DFT calculations can provide valuable insights into its geometry, electronic distribution, and reactivity.
The first step in most computational studies is the optimization of the molecular geometry to find the most stable arrangement of atoms, corresponding to a minimum on the potential energy surface. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles.
Due to the presence of the bulky iodine atoms at the 2 and 6 positions, significant steric hindrance is expected, which would influence the orientation of the carboxylic acid group relative to the benzene (B151609) ring. In similar molecules like 2,6-difluorobenzoic acid, the carboxylic group is often twisted out of the plane of the benzene ring. A study on 2,6-difluorobenzoic acid revealed a dihedral angle of 33.70(14)° between the benzene ring and the carboxylate group nih.gov. It is reasonable to predict a similar, if not more pronounced, non-planar conformation for this compound due to the larger van der Waals radii of iodine atoms compared to fluorine.
Illustrative Optimized Geometrical Parameters of a Related Halogenated Benzoic Acid
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-C (aromatic) | 1.38 - 1.40 | 118 - 121 | - |
| C-COOH | ~1.49 | - | - |
| C-F | ~1.35 | - | - |
| C-I | ~2.10 | - | - |
| O=C-O-H | - | ~122 | ~180 (for dimer) |
| Ring-COOH | - | - | Expected to be non-zero |
Note: The data in this table is illustrative and based on typical values for similar functional groups and structures. Actual values for this compound would require specific DFT calculations.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the electron-donating ability, while the energy of the LUMO is related to the electron-accepting ability. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap implies high stability and low reactivity.
For this compound, the presence of electronegative halogen atoms (F and I) and the electron-withdrawing carboxylic acid group would significantly influence the energies of the frontier orbitals. Computational studies on other halogenated benzoic acids, such as 2-amino-3,5-diiodobenzoic acid, have shown that the positions of the halogen substituents have a marked effect on the HOMO-LUMO gap. nih.gov
Illustrative Frontier Orbital Energies and Energy Gaps for Substituted Benzoic Acids
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
| Benzoic Acid | -7.12 | -1.23 | 5.89 |
| 4-Fluorobenzoic Acid | -7.25 | -1.35 | 5.90 |
| 2-Amino-3,5-diiodobenzoic acid | -5.89 | -2.11 | 3.78 |
Note: This data is for illustrative purposes and is based on reported values for related compounds. The actual values for this compound would need to be calculated.
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) indicate an excess of electrons and are likely sites for electrophilic attack. Regions of positive potential (typically colored blue) indicate a deficiency of electrons and are susceptible to nucleophilic attack.
For this compound, the MEP map would be expected to show a high negative potential around the oxygen atoms of the carboxylic acid group and the fluorine atom, making them potential sites for interaction with electrophiles. The hydrogen atom of the carboxyl group would exhibit a high positive potential, indicating its acidic nature. The iodine atoms, due to their polarizability, might present a more complex electrostatic potential distribution.
Atomic charge calculations, such as those derived from Mulliken population analysis or Natural Bond Orbital (NBO) analysis, distribute the total charge of the molecule among its constituent atoms. These charges are useful for understanding the electrostatic interactions and reactivity of different parts of the molecule. In this compound, the carbon atoms attached to the halogens and the carboxylic acid group would be expected to have positive partial charges, while the halogen and oxygen atoms would carry negative partial charges.
Vibrational Frequency Calculations and Correlation with Experimental Spectroscopic Data
Theoretical vibrational frequency calculations are instrumental in the interpretation and assignment of experimental infrared (IR) and Raman spectra. DFT calculations can predict the vibrational modes of a molecule, their frequencies, and their intensities. By comparing the calculated vibrational spectrum with the experimental one, a detailed understanding of the molecular structure and bonding can be achieved.
For this compound, characteristic vibrational frequencies would include the O-H stretching of the carboxylic acid (typically a broad band around 3000 cm⁻¹), the C=O stretching (around 1700 cm⁻¹), C-F stretching (around 1200-1300 cm⁻¹), and C-I stretching (in the lower frequency region, typically below 600 cm⁻¹). Theoretical calculations on similar molecules, like 4-hydroxybenzoic acid, have shown good agreement between calculated and experimental spectra, aiding in the complete assignment of vibrational modes. nih.gov
Illustrative Calculated vs. Experimental Vibrational Frequencies for a Halogenated Benzoic Acid Derivative
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |
| O-H stretch | 3570 | ~3400-2400 (broad) | Carboxylic acid O-H |
| C=O stretch | 1725 | 1685 | Carboxylic acid C=O |
| C-F stretch | 1250 | 1240 | Aromatic C-F |
| C-I stretch | 550 | 545 | Aromatic C-I |
Note: This table is illustrative. The frequencies are approximate and would vary for this compound.
Prediction of Non-linear Optical (NLO) Properties
Non-linear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics. Computational chemistry provides a powerful tool for the prediction and design of molecules with significant NLO properties. The key parameter for molecular NLO response is the first hyperpolarizability (β).
Molecules with large β values typically possess a significant charge asymmetry, often achieved through the combination of electron-donating and electron-accepting groups connected by a π-conjugated system. In this compound, the benzene ring acts as the π-system, while the carboxylic acid group is an electron-withdrawing group. The halogens also contribute to the electronic properties. While fluorine is strongly electronegative, the larger iodine atoms are more polarizable, which can enhance NLO properties. Computational studies on other organic molecules have shown that strategic substitution can significantly enhance the hyperpolarizability. rsc.orgmdpi.com The NLO properties of this compound would be influenced by the interplay of the electronic effects of the fluoro, iodo, and carboxylic acid substituents.
Natural Bond Orbital (NBO) and Localized Molecular Orbital (NLMO) Analysis for Bonding Insights
In principle, an NBO analysis for this compound would provide a localized, Lewis-like bonding picture. It would elucidate the nature of the covalent bonds, such as C-C, C-H, C-F, C-I, C=O, and O-H, by quantifying their electron densities and hybridizations. Furthermore, it would reveal hyperconjugative interactions, which are stabilizing delocalizations of electron density from occupied bonding or lone pair orbitals to unoccupied antibonding orbitals. For instance, interactions between the lone pairs of the fluorine, iodine, and oxygen atoms with the antibonding orbitals of the benzene ring and the carboxylic acid group would be quantified. These interactions are crucial for understanding the electronic effects of the substituents on the aromatic ring.
Localized Molecular Orbital (NLMO) analysis would complement the NBO picture by providing a representation of the molecular orbitals that are localized over specific bonds or lone pairs. This would offer a clear and intuitive depiction of the chemical bonds and lone pairs, further clarifying the electronic structure of the molecule.
Without specific computational studies on this compound, a quantitative description of these bonding features remains speculative.
Thermodynamic Property Computations and Reactivity Predictions
Specific computational data on the thermodynamic properties and reactivity predictions for this compound are scarce in publicly accessible research. Computational chemistry offers robust methods to predict such properties, which are vital for understanding the behavior of a compound in chemical reactions and for process design.
Thermodynamic properties such as the enthalpy of formation, entropy, and Gibbs free energy could be calculated using various computational methods, including Density Functional Theory (DFT). These calculations would provide insights into the stability of the molecule. For instance, the isodesmic reaction approach, where bond types are conserved, is a common strategy to obtain accurate enthalpies of formation for similar halogenated compounds. nih.gov
Reactivity predictions for this compound would typically involve the analysis of the frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP). The energies and distributions of the HOMO and LUMO can predict the most likely sites for electrophilic and nucleophilic attack, respectively. The MEP map would visually represent the electron-rich and electron-poor regions of the molecule, indicating its reactive behavior towards other chemical species.
Applications in Advanced Synthetic and Materials Chemistry Research
Role as a Molecular Scaffold in the Construction of Complex Organic Architectures
The rigid phenyl ring of 4-Fluoro-2,6-diiodobenzoic acid, decorated with multiple reactive sites, makes it an ideal candidate for use as a molecular scaffold. The two carbon-iodine bonds provide orthogonal handles for sequential cross-coupling reactions, such as Suzuki, Sonogashira, or Heck couplings. This allows for the stepwise and controlled introduction of different substituents at the 2 and 6 positions. The carboxylic acid and fluorine atom can further direct or be modified in subsequent synthetic steps, enabling the construction of intricate three-dimensional organic architectures. The steric hindrance provided by the two bulky iodine atoms could also be exploited to influence the stereochemistry of reactions at the carboxylic acid group or to create specific molecular clefts and cavities in larger supramolecular structures.
Precursor in the Synthesis of Bioactive Bicyclic Heterocycles
Though specific examples for this compound are not prevalent in the literature, its structural analog, 4-Fluoro-2-iodobenzoic acid, is known to be a valuable precursor for the synthesis of bioactive bicyclic heterocycles like phthalides and isocoumarins through Sonogashira-type reactions. ossila.com It is highly probable that this compound could serve a similar, if not more diverse, role. The presence of a second iodine atom opens up possibilities for double annulation reactions or the synthesis of more complex, fused heterocyclic systems. The carboxylic acid can participate in intramolecular cyclization reactions with groups introduced at the ortho positions via the iodines, leading to a variety of heterocyclic cores that are of interest in medicinal chemistry.
Utility in the Formation of Specialized Iodinated Polymers for Materials Science Applications
The dual iodine atoms on the aromatic ring of this compound make it a compelling monomer for the synthesis of specialized iodinated polymers. These polymers could exhibit unique properties such as high refractive indices, X-ray absorption capabilities, and inherent flame retardancy, all of which are imparted by the heavy iodine atoms. Polymerization could be achieved through various cross-coupling methodologies, creating highly cross-linked and thermally stable materials. The fluorine atom would further enhance the thermal stability and chemical resistance of the resulting polymer. Such materials could find applications in advanced optics, radiation shielding, and as high-performance engineering plastics.
Reagent in Analytical Methodologies for the Detection and Quantification of Chemical Species
The reactive nature of the carbon-iodine bonds in this compound suggests its potential use as a derivatizing agent in analytical chemistry. It could be used to "tag" molecules of interest that lack a suitable chromophore or electrophore, facilitating their detection by techniques such as HPLC with UV detection or mass spectrometry. Furthermore, the potential for this molecule to participate in the formation of hypervalent iodine reagents, similar to its mono-iodo counterpart, opens the door to its use in developing new oxidative reagents for specific analytical transformations. ossila.com The presence of two iodine atoms might allow for the creation of bidentate hypervalent iodine reagents with unique reactivity and selectivity.
Supramolecular Chemistry and Crystal Engineering with 4 Fluoro 2,6 Diiodobenzoic Acid
Investigation of Halogen Bonding Interactions with the Iodine Atoms as Donors
The presence of two iodine atoms on the aromatic ring of 4-fluoro-2,6-diiodobenzoic acid makes it a potent halogen bond (XB) donor. Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. wikipedia.orgnih.gov The strength of this interaction generally follows the trend I > Br > Cl > F, positioning iodine as a superior XB donor. ijres.org
Design Principles for Halogen-Bonded Architectures
The design of supramolecular architectures utilizing this compound is guided by the predictable nature of halogen bonds. The two iodine atoms, situated ortho to the carboxylic acid group, can act as robust directional synthons for assembling molecules into one-, two-, or even three-dimensional networks. nih.govsemanticscholar.orgmdpi.com The electron-withdrawing nature of the carboxylic acid and the fluorine atom is anticipated to enhance the positive character of the σ-holes on the iodine atoms, thereby strengthening their halogen bonding capabilities. acs.org
Key design principles include:
Directionality: The C–I···A angle (where A is the halogen bond acceptor) is typically close to 180°, allowing for the linear construction of supramolecular chains. nih.gov
Strength and Tunability: The strength of the halogen bond can be modulated by the nature of the halogen bond acceptor, which can range from neutral Lewis bases (e.g., pyridines, ethers) to anions (e.g., carboxylates, halides). nih.govsemanticscholar.org
Competition and Cooperation: In the presence of other interaction sites, such as the carboxylic acid group, a hierarchy of interactions often dictates the final supramolecular assembly. Hydrogen bonding frequently directs the primary assembly, with halogen bonding providing secondary, structure-supporting connections. nih.gov
Structural Characterization of Halogen-Bonded Supramolecular Assemblies
While specific crystal structures of this compound in halogen-bonded assemblies are not extensively documented in the provided context, we can infer its behavior from related iodinated benzoic acids. For instance, studies on iodo- and bromo-substituted benzoic acids reacting with pyridine-containing molecules have demonstrated the formation of I···N halogen bonds that organize hydrogen-bonded dimers into extended 1-D and 2-D architectures. nih.gov In these structures, the I···N distances are significantly shorter than the sum of the van der Waals radii, confirming a strong interaction.
For example, in the co-crystal of 2,3,5,6-tetrafluoro-4-iodobenzoic acid with a pyridine-pyrimidine derivative, a halogen bond with an I···N distance of 2.941 Å and a C–I–N angle of 170.7° is observed. nih.gov Similarly, in a co-crystal involving 4-iodobenzoic acid, the I···N halogen bond distance is 3.004 Å with a C–I–N angle of 178°. nih.gov Based on these examples, it is highly probable that this compound would form analogous halogen-bonded assemblies with suitable acceptor molecules.
Table 1: Representative Halogen Bond Geometries in Related Iodinated Benzoic Acid Co-crystals
| Halogen Bond Donor | Halogen Bond Acceptor | I···N Distance (Å) | C–I–N Angle (°) | Reference |
| 2,3,5,6-tetrafluoro-4-iodobenzoic acid | Pyridine-pyrimidine derivative | 2.941 | 170.7 | nih.gov |
| 4-iodobenzoic acid | Pyridine-pyrimidine derivative | 3.004 | 178.0 | nih.gov |
Role in Hydrogen Bonding Networks and Crystal Packing Principles
The carboxylic acid group is a primary driver in the formation of robust hydrogen bonding networks. In the solid state, carboxylic acids commonly form centrosymmetric dimers through pairs of O–H···O hydrogen bonds. nih.govnih.gov This R22(8) graph set motif is a highly predictable and stable supramolecular synthon.
Design and Synthesis of Cocrystals and Co-crystals Involving the Compound
Cocrystallization is a powerful technique in crystal engineering to modify the physicochemical properties of solid materials. researchgate.net The design of cocrystals with this compound would leverage both its hydrogen bonding and halogen bonding capabilities. By selecting coformers with complementary functional groups, a variety of supramolecular architectures can be targeted.
Synthesis of cocrystals can be achieved through various methods:
Solution Evaporation: The most common method, where the components are dissolved in a suitable solvent and allowed to crystallize as the solvent evaporates slowly. researchgate.net
Grinding: A mechanochemical method where the solid components are ground together, either neat or with a small amount of liquid (liquid-assisted grinding). nih.gov
Hot-Melt Extrusion: A continuous manufacturing process suitable for scalable production. nih.gov
Potential coformers for this compound could include:
Pyridine derivatives: To form I···N halogen bonds. nih.gov
Amides: To form N–H···O hydrogen bonds with the carboxylic acid.
Other carboxylic acids: To form heterodimeric hydrogen bonding patterns. nih.gov
For instance, the formation of a cocrystal between 2,2′-dithiodibenzoic acid and benzoic acid demonstrates how different carboxylic acids can co-assemble into well-defined structures. nih.gov
Exploration of Coordination Polymer and Metal-Organic Framework (MOF) Formation
The carboxylate group of this compound can be deprotonated to act as a ligand for metal ions, leading to the formation of coordination polymers and Metal-Organic Frameworks (MOFs). nih.govalfa-chemistry.com These materials are constructed from metal nodes connected by organic linkers, resulting in extended one-, two-, or three-dimensional networks. rsc.orgrsc.org
The presence of the iodine and fluorine atoms on the linker can influence the properties of the resulting framework in several ways:
Structural Modification: The bulky iodine atoms can affect the topology of the network and the size and shape of the pores.
Functionalization of Pores: The iodine atoms can act as binding sites for guest molecules, such as iodine vapor, which has been shown to interact strongly with functionalized MOFs. rsc.orgacs.orgacs.org
Modulation of Electronic Properties: The electron-withdrawing or -donating nature of the substituents can influence the electronic properties of the framework.
The synthesis of these materials typically involves solvothermal or hydrothermal methods, where the metal salt and the organic linker are heated in a solvent. rsc.org The choice of metal ion, solvent, and reaction conditions can all influence the final structure. While specific examples with this compound are not detailed in the provided search results, the extensive research on coordination polymers with other functionalized benzoic acids, such as 4-hydroxybenzoic acid and triazole-carboxylic acids, indicates the high potential for this compound to form novel and functional materials. rsc.orgnih.gov
Mechanistic Studies of Reactions Involving 4 Fluoro 2,6 Diiodobenzoic Acid As a Substrate or Reagent
Reaction Pathway Elucidation and Intermediates Identification
The elucidation of a reaction pathway involves the complete step-by-step description of a chemical transformation. For a compound like 4-Fluoro-2,6-diiodobenzoic acid, this would involve identifying all reactive intermediates, such as carbocations, carbanions, free radicals, or more complex organometallic species, that are formed during a reaction. Techniques such as spectroscopy (NMR, IR, UV-Vis), mass spectrometry, and trapping experiments are typically employed to detect and characterize these transient species. For instance, in a hypothetical reaction, researchers might use low-temperature NMR to observe a short-lived intermediate that would otherwise decompose at ambient temperatures.
Isotopic Labeling Studies (e.g., Kinetic Isotope Effects) for Understanding Bond Breaking/Forming Events
Isotopic labeling is a powerful tool for probing reaction mechanisms. By replacing an atom in a reactant with one of its heavier isotopes (e.g., replacing hydrogen with deuterium), chemists can measure the kinetic isotope effect (KIE). wikipedia.orglibretexts.org A significant KIE often indicates that the bond to the labeled atom is broken or formed in the rate-determining step of the reaction. princeton.edu For this compound, one could envision synthesizing a deuterated version to study a decarboxylation reaction, for instance. A slower rate with the deuterated compound would suggest that the C-H (or C-D) bond is cleaved in the slowest step.
Transition State Characterization and Activation Energy Determination through Experimental and Computational Methods
The transition state is the highest energy point along the reaction coordinate and represents a fleeting arrangement of atoms as they transform from reactants to products. While transition states cannot be isolated, their structure and energy can be inferred from experimental data and, more directly, modeled using computational chemistry. aip.org By determining the activation energy—the energy barrier that must be overcome for a reaction to occur—scientists can gain further insight into the feasibility and mechanism of a reaction. mdpi.com For a molecule like this compound, computational methods such as Density Functional Theory (DFT) could be used to model the transition state of a hypothetical substitution reaction, providing a theoretical basis for its reactivity. aip.org
Future Perspectives and Emerging Research Avenues for 4 Fluoro 2,6 Diiodobenzoic Acid
Development of Green and Sustainable Synthetic Routes
The future synthesis of 4-Fluoro-2,6-diiodobenzoic acid and its derivatives is expected to pivot towards greener and more sustainable methodologies, moving away from traditional processes that often rely on harsh reagents and generate significant waste.
Key Research Thrusts:
Electrochemical Iodination: A promising green approach involves the electrochemical iodination of a 4-fluorobenzoic acid precursor. This method can generate the iodinating species in situ from simple iodide salts (like KI or NH₄I), avoiding the use of strong, hazardous chemical oxidants. nih.govmdpi.com The reaction can often be performed in greener solvents, including water, further boosting its environmental credentials. nih.govresearchgate.net
Oxidant-Focused Green Chemistry: Research into using environmentally benign oxidants like hydrogen peroxide (H₂O₂) in the presence of a suitable catalyst is a key avenue. mdpi.com Systems using H₂O₂ or molecular oxygen, potentially activated by photoirradiation, represent highly atom-economical routes for aromatic iodination. organic-chemistry.org A patent describes a method for synthesizing poly-halogenated benzoic acids using hydrogen peroxide to oxidize the halogen simple substance, improving its utilization. google.com
Catalyst-Mediated Iodination: The development of efficient catalytic systems for the direct iodination of deactivated aromatic rings is crucial. While the carboxyl group deactivates the ring towards electrophilic substitution, modern catalysis offers solutions. manac-inc.co.jp Recent studies have shown successful ortho-iodination of benzoic acids using palladium researchgate.netresearchgate.net or iridium catalysts acs.org under mild conditions, sometimes even in aqueous media, which could be adapted for a di-iodination strategy.
Future research will likely focus on optimizing these green methods to achieve the high regioselectivity and yield required for the specific 2,6-di-iodo substitution pattern on the 4-fluorobenzoic acid core.
Exploration of Novel Catalytic Transformations and C-H Functionalization
The two C-I bonds in this compound are prime sites for catalytic transformations, making the molecule a versatile building block for complex molecular architectures.
Key Research Thrusts:
Sequential and Orthogonal Cross-Coupling: The two iodine atoms offer the potential for sequential palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). acs.orgresearchgate.net Researchers can explore conditions that allow for the selective, stepwise functionalization of the C-I bonds, enabling the construction of unsymmetrical, highly substituted aromatic compounds. The steric hindrance around the iodine atoms may influence reactivity, providing a handle for selective transformations.
Directed meta-C-H Functionalization: While ortho-C-H functionalization of benzoic acids is well-established, activating the more remote meta-C-H bond (C5 position) remains a significant challenge, especially in an electron-poor system. nih.govcas.cnnih.gov Future work could involve designing novel directing groups that temporarily attach to the carboxylic acid and position a transition metal catalyst (like palladium) to functionalize the C-H bond at the 5-position. cas.cnscispace.com Success in this area would provide a powerful tool for late-stage diversification of the molecule.
Hypervalent Iodine Chemistry: The molecule itself can serve as a precursor to hypervalent iodine reagents. frontiersin.org Oxidation of one or both iodine atoms could generate powerful oxidizing or group-transfer reagents, with the fluorine and remaining iodo-substituent tuning the reactivity of the hypervalent center.
These catalytic strategies would transform this compound from a simple halogenated compound into a sophisticated scaffold for advanced organic synthesis.
Integration into Advanced Functional Materials with Tunable Properties
The unique features of this compound—its rigidity, potential for hydrogen bonding, and, most importantly, its capacity as a dual halogen bond donor—make it an exciting candidate for the design of advanced functional materials.
Key Research Thrusts:
Halogen-Bonded Materials: The iodine atoms in the molecule possess a region of positive electrostatic potential known as a σ-hole, allowing them to act as potent halogen bond (XB) donors. acs.org The strength of this interaction is tunable and highly directional (I > Br > Cl). acs.org The presence of two iodine atoms makes this molecule a particularly strong and geometrically defined XB donor, capable of directing the self-assembly of materials like liquid crystals, gels, and organic light-emitting crystals. acs.orgnih.gov
Metal-Organic Frameworks (MOFs): Carboxylic acids are common linkers for the construction of porous MOFs. rsc.orgresearchgate.net this compound could serve as a novel organic linker. The iodo-groups could project into the pores of the resulting framework, creating specific binding sites for guest molecules through halogen bonding. This could lead to MOFs with high selectivity for separating specific substrates or for heterogeneous catalysis.
Anion Transport: The strong σ-holes on the iodine atoms are effective at binding anions. This property could be harnessed to develop the molecule as a component of transmembrane anion transporters, a field with applications in studying and treating channelopathies. Research has shown that diiodoarenes are particularly effective transporters due to having multiple XB donor sites. acs.org
The ability to precisely control intermolecular interactions through the combination of hydrogen and halogen bonds is a cornerstone of modern materials science, and this molecule is well-equipped for that purpose.
Advanced Computational Modeling for Predictive Synthesis and Reactivity Design
Computational chemistry, particularly Density Functional Theory (DFT), is poised to play a critical role in unlocking the full potential of this compound by providing predictive insights into its behavior.
Key Research Thrusts:
Reactivity Prediction: DFT calculations can model global and local reactivity descriptors (e.g., HOMO-LUMO energies, Fukui functions, molecular electrostatic potential). researchgate.netresearchgate.net This allows for the prediction of the most likely sites for electrophilic or nucleophilic attack, guiding the design of synthetic reactions. For instance, modeling can help predict the regioselectivity of C-H functionalization attempts or the relative reactivity of the two C-I bonds in cross-coupling reactions.
Modeling Halogen Bonding: Computational studies are essential for understanding and quantifying the strength and directionality of the halogen bonds formed by the two iodine atoms. nih.govnih.gov DFT can be used to calculate the σ-hole potential and model the interaction energies with various halogen bond acceptors, which is crucial for designing supramolecular assemblies and functional materials with desired topologies and properties. nih.gov
Simulating Self-Assembly: Advanced modeling can simulate the aggregation and self-assembly of molecules, predicting the most stable crystal packing or supramolecular structures. scispace.com This predictive power can accelerate the discovery of new materials by screening potential structures before attempting their synthesis in the lab, saving time and resources.
By integrating computational modeling with experimental work, researchers can adopt a more rational design-based approach to synthesis and materials development.
Expanding Supramolecular Assembly Applications and Self-Assembly Phenomena
The combination of a hydrogen-bonding carboxylic acid group and two strong, directional halogen-bonding iodo groups makes this compound an exceptionally promising building block for complex supramolecular chemistry.
Key Research Thrusts:
Hierarchical Assembly: The molecule offers the potential to build multi-component supermolecules using a hierarchy of non-covalent interactions. nih.gov For example, the carboxylic acid can form robust hydrogen-bonded dimers or synthons with complementary molecules, which can then be linked into higher-order chains, sheets, or 3D networks using the iodo groups as halogen bond donors to connect to acceptors like pyridyl nitrogen atoms. nih.gov
Charge-Supported Halogen Bonding: The interaction of the molecule with carboxylate anions or other charged species could lead to powerful, charge-supported halogen bonds. nih.govmdpi.com This can be used to create highly stable and ordered co-crystals or layered materials with tunable dimensionality (0D, 1D, 2D). nih.govmdpi.com
The future in this area lies in using this compound to program molecular self-assembly with a high degree of precision, leading to the rational design of complex architectures with emergent functions.
Q & A
Q. What is the optimal synthetic route for preparing 4-fluoro-2,6-diiodobenzoic acid?
The compound is synthesized via electrophilic iodination of 4-fluorobenzoic acid derivatives. A validated protocol involves treating the precursor with iodine monochloride (ICl) in acetic acid under reflux, followed by purification via column chromatography (3:1 hexane:EtOAc) to isolate the product as a white solid in 85% yield . Key steps include:
- Reagents : ICl in glacial acetic acid.
- Conditions : Reflux for 6–8 hours.
- Purification : Silica gel chromatography.
Q. Table 1: Synthesis Parameters
| Parameter | Value/Detail |
|---|---|
| Starting Material | 4-Fluorobenzoic acid derivative |
| Iodination Reagent | ICl |
| Solvent | Glacial acetic acid |
| Reaction Time | 6–8 hours (reflux) |
| Yield | 85% |
| Purification Method | Column chromatography (3:1 hexane:EtOAc) |
Q. How is this compound purified, and what challenges arise during isolation?
Post-synthesis purification is critical due to potential byproducts (e.g., mono-iodinated isomers). Silica gel chromatography using a 3:1 hexane:ethyl acetate eluent effectively separates the diiodinated product . Challenges include:
- Byproduct Formation : Competitive iodination at non-target positions.
- Solubility Issues : Low solubility of the diiodinated compound in polar solvents.
Q. What analytical techniques confirm the structure and purity of this compound?
- NMR Spectroscopy : and NMR verify substitution patterns (e.g., para-fluorine, diiodo positions).
- Mass Spectrometry : High-resolution MS confirms molecular ion peaks (e.g., [M-H] at m/z 403.8).
- X-ray Diffraction : Resolves crystal structure and halogen bonding interactions .
Advanced Research Questions
Q. How can researchers optimize the iodination yield while minimizing side reactions?
Yield optimization requires balancing stoichiometry and reaction kinetics:
- Reagent Ratio : Excess ICl (1.2–1.5 equivalents per iodination site) ensures complete di-substitution.
- Temperature Control : Prolonged reflux (>8 hours) risks decomposition; monitored reaction halts at 85% yield .
- Catalytic Additives : Lewis acids (e.g., FeCl) may enhance regioselectivity but require empirical testing.
Q. What explains the regioselectivity of iodination in this compound synthesis?
The fluorine atom at the para position directs iodination to the ortho positions via resonance and inductive effects. The carboxylic acid group further deactivates the ring, favoring iodination at the 2- and 6-positions due to steric and electronic factors .
Q. How should researchers resolve contradictions in reported spectral data for this compound?
Discrepancies in NMR or MS data often arise from solvent effects or impurities. To mitigate:
Q. Table 2: Key Spectral Benchmarks
| Technique | Expected Data | Source |
|---|---|---|
| NMR | δ -105 to -110 ppm (para-F) | |
| HRMS (ESI-) | m/z 403.8 [M-H] | |
| Melting Point | 182–184°C (decomposition observed) |
Q. What are potential applications of this compound in drug development?
While direct evidence is limited, its structural analogs (e.g., iodinated benzoic acids) are used in:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
